molecular formula C19H16ClN3O5S B2441756 Methyl 4-(2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 1170247-01-4

Methyl 4-(2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2441756
CAS No.: 1170247-01-4
M. Wt: 433.86
InChI Key: NCOBBZVADWNDFE-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H16ClN3O5S and its molecular weight is 433.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mesomorphic Behavior

1,3,4-Oxadiazole derivatives, including variants similar to Methyl 4-(2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, have been synthesized and characterized. These compounds exhibit interesting phase behaviors, displaying mesophases like cholesteric, nematic, and smectic A. They also demonstrate strong photoluminescent properties, making them relevant in material science, particularly in the context of liquid crystals and optical materials (Han, Wang, Zhang, & Zhu, 2010).

Chemosensory Properties

Certain 1,3,4-oxadiazole derivatives, structurally related to the compound , have been developed as selective chemosensors. These molecules can detect specific ions, such as fluoride, and exhibit colorimetric properties, changing color upon ion binding. This application is significant in analytical chemistry for ion detection and environmental monitoring (Ma, Li, Zong, Men, & Xing, 2013).

Antibacterial and Enzymatic Inhibition Potential

Research has explored the antibacterial potential of compounds with structures incorporating 1,3,4-oxadiazole units. These compounds have shown efficacy against various bacterial strains and also exhibit moderate inhibitory effects on certain enzymes. This suggests potential applications in pharmaceutical research and development, especially in the field of antibacterial agents (Siddiqui et al., 2014).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds show high inhibition efficiency, making them valuable in industrial applications to protect metals from corrosion. This includes use in coatings and additives for industrial materials (Kalia et al., 2020).

Properties

IUPAC Name

methyl 4-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S/c1-26-18(25)12-2-6-14(7-3-12)21-16(24)11-29-19-23-22-17(28-19)10-27-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBBZVADWNDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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